
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.2847 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones . The reaction typically involves heating the reactants in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The parent compound, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: It can also be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iron catalysts for hydrogenation and dehydrogenation reactions . The reaction conditions often involve moderate to high temperatures and the use of solvents such as butanol .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Aplicaciones Científicas De Investigación
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The specific pathways involved depend on the particular derivative and its functional groups .
Comparación Con Compuestos Similares
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of four methyl groups. Similar compounds include:
Quinoxaline: The parent compound with no additional substituents.
Quinazoline: An isomeric compound with a different ring structure.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: An isomer with a different ring structure and nitrogen arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- .
Propiedades
Número CAS |
66102-31-6 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1,4,5,8-tetramethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-10(2)12-11(9)13(3)7-8-14(12)4/h5-6H,7-8H2,1-4H3 |
Clave InChI |
VEKCFQOWAZKRCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)N(CCN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



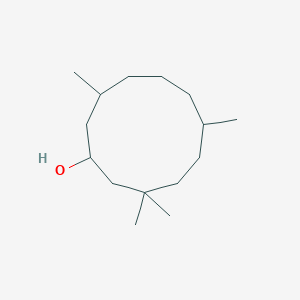
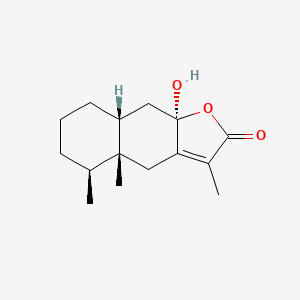
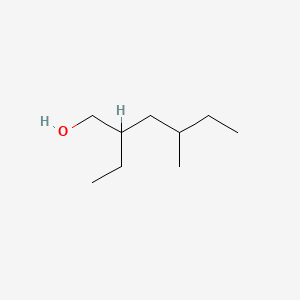
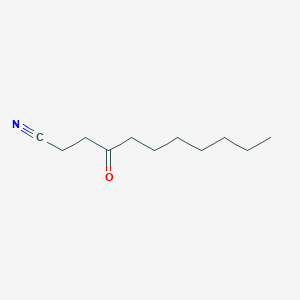

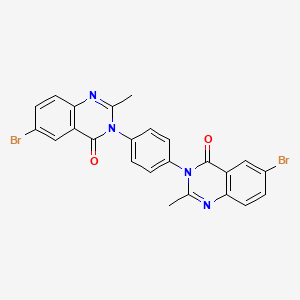
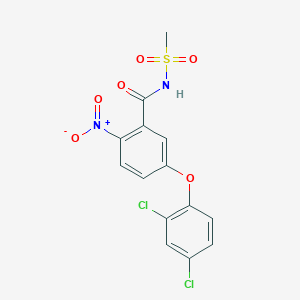
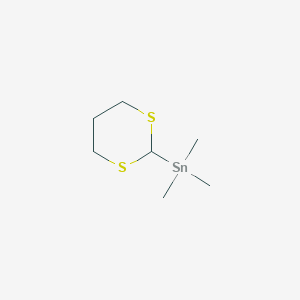

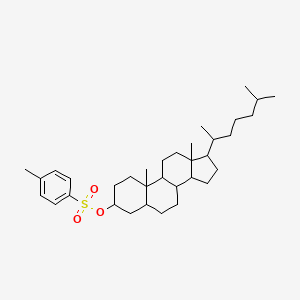
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
